molecular formula C5H7NO5 B8320186 5-Methyl-5-nitro-1,3-dioxan-2-one

5-Methyl-5-nitro-1,3-dioxan-2-one

Cat. No.: B8320186
M. Wt: 161.11 g/mol
InChI Key: OKIDGYCVBLZKNQ-UHFFFAOYSA-N
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Description

5-Methyl-5-nitro-1,3-dioxan-2-one is a chemical compound for research and development applications. Compounds within the 5-nitro-1,3-dioxane class have been the subject of scientific investigation for their potential biological activity. Research into structurally similar substituted 5-nitro-1,3-dioxanes has shown a correlation between their chemical structure and antimicrobial properties, suggesting potential value for this class in microbiological studies . The presence of both a nitro group and the 1,3-dioxan-2-one ring in the molecular structure makes it a candidate of interest in organic synthesis and materials science research. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C5H7NO5

Molecular Weight

161.11 g/mol

IUPAC Name

5-methyl-5-nitro-1,3-dioxan-2-one

InChI

InChI=1S/C5H7NO5/c1-5(6(8)9)2-10-4(7)11-3-5/h2-3H2,1H3

InChI Key

OKIDGYCVBLZKNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)OC1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Studies have shown that derivatives of dioxane compounds can exhibit antitumor activities. For instance, related compounds have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results that warrant further exploration into their mechanisms of action and efficacy in drug development .

Material Science

In the field of materials science, 5-Methyl-5-nitro-1,3-dioxan-2-one has been explored for its role as a monomer in polymer synthesis. Its ability to undergo polymerization reactions allows it to be incorporated into various polymeric materials, potentially enhancing their mechanical properties and thermal stability. The synthesis of polymers from dioxane derivatives has been documented, indicating their utility in creating advanced materials with tailored properties .

Environmental Chemistry

The compound has also been studied for its interactions with environmental pollutants. Research indicates that dioxane derivatives can be involved in the degradation processes of certain pollutants under specific conditions. Understanding these interactions is crucial for developing strategies to mitigate environmental contamination .

Case Study 1: Antitumor Activity

A study conducted by the National Cancer Institute assessed the anticancer potential of various dioxane derivatives, including those related to this compound. The results indicated significant cell growth inhibition against multiple cancer cell lines, suggesting that further development could lead to new anticancer agents .

Case Study 2: Polymer Synthesis

Research on the polymerization of cyclic carbonates derived from dioxanes demonstrated that this compound could serve as a precursor for synthesizing biodegradable polymers. These polymers exhibited favorable properties such as biocompatibility and thermal stability, making them suitable for biomedical applications .

Table 1: Biological Activities of Dioxane Derivatives

Activity TypeDescriptionReference
AntitumorSignificant inhibition of cancer cell growth
AntimicrobialEffective against various bacterial strains
PolymerizationFormation of biodegradable polymers

Table 2: Synthesis Methods for Dioxane Derivatives

Synthesis MethodDescriptionReference
AcetalizationReaction involving aldehydes and alcohols
PolymerizationFormation of polymers through ring-opening
Environmental Interaction StudiesAssessment of degradation pathways

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among 1,3-dioxan-2-one derivatives lie in their 5-position substituents:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Features
5-Methyl-5-nitro-1,3-dioxan-2-one -NO₂, -CH₃ C₆H₇NO₅⁴ ~177.13* Electron-withdrawing nitro group
5-Methyl-5-propyl-1,3-dioxan-2-one -CH₃, -C₃H₇ C₈H₁₄O₃ 158.195 Hydrophobic alkyl chains
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one -C₂H₅, -CH₂OH C₇H₁₂O₄ 160.17 Polar hydroxymethyl group
5-Methyl-5-methoxycarbonyl-1,3-dioxan-2-one (MMTC) -CH₃, -COOCH₃ C₇H₁₀O₅ 174.15 Ester functionality

*Estimated based on molecular formula.

Key Observations :

  • Solubility : Alkyl-substituted derivatives (e.g., 5-methyl-5-propyl-) exhibit lower polarity and higher hydrophobicity, whereas hydroxymethyl or nitro groups enhance polarity .

Physical and Chemical Properties

Property This compound 5-Methyl-5-propyl-1,3-dioxan-2-one 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Boiling Point (°C) Not reported 262.6 ± 9.0 Not reported
Density (g/cm³) ~1.3* 1.0 ± 0.1 ~1.2†
Stability Moderate (nitro may decompose) High (alkyl groups stabilize) Moderate (hydroxymethyl prone to oxidation)

*Estimated based on nitro group’s contribution. †Inferred from similar cyclic carbonates .

Preparation Methods

Reaction Mechanism and Optimization

Under refluxing conditions in benzene with p-toluenesulfonic acid (p-TsOH) as a catalyst, the hydroxymethyl groups of 1 undergo nucleophilic attack by the carbonyl oxygen of the methyl ketone, facilitating ring closure (Scheme 1). Molecular sieves are employed to sequester water, shifting the equilibrium toward acetal formation. Key challenges include competing oligomerization of dihydroxyacetone byproducts and over-reduction of the nitro group during workup.

Critical Parameters:

  • Solvent: Benzene or toluene (non-polar, azeotropic water removal)

  • Catalyst: 1–2 mol% p-TsOH

  • Temperature: 80–110°C (reflux)

  • Yield: 45–60% after silica gel chromatography

Byproduct Analysis and Mitigation

Gas chromatography-mass spectrometry (GC-MS) analyses of crude reaction mixtures reveal trace quantities of linear acetals (e.g., 2-methyl-2-nitro-1,3-propanediol diacetate) and dehydrated nitronates. These are minimized by strict control of reaction time (<24 h) and stoichiometric excess of methyl ketone (1.5 equiv).

Nitromethane-Based Cyclocarbonylation

An alternative approach employs nitromethane as a nitro group source in a palladium-catalyzed carbonylation reaction with methyl glycidate (Scheme 2). This method, while less explored, offers improved regioselectivity for the 5-position.

Catalytic System and Substrate Scope

Using Pd(OAc)₂ (5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe) as a ligand in dimethylacetamide (DMAc), methyl glycidate undergoes ring-opening carbonylation in the presence of nitromethane at 80°C. The reaction proceeds via a palladium-nitromethane intermediate, which inserts into the glycidate epoxide, followed by cyclization.

Optimized Conditions:

  • Pressure: 20 bar CO

  • Nitromethane: 3.0 equiv

  • Yield: 38–52% (HPLC purity >95%)

Limitations and Scalability

Competing pathways leading to linear nitrocarbonyl compounds limit yields, necessitating careful control of CO pressure. Scaling beyond 10 mmol results in decreased selectivity due to exothermic side reactions.

Oxidative Nitration of 5-Methyl-1,3-dioxan-2-one

A third methodology introduces the nitro group post-cyclization through electrophilic nitration of preformed 5-methyl-1,3-dioxan-2-one (Scheme 3). While this approach avoids nitro group incompatibility during ring formation, it requires harsh nitrating agents.

Nitration Protocol

Treatment of 5-methyl-1,3-dioxan-2-one with fuming nitric acid (90%) in sulfuric acid at 0°C generates the nitro derivative via electrophilic aromatic substitution. The reaction is quenched with ice-water, and the product is extracted into dichloromethane.

Key Observations:

  • Reaction Time: 2 h (prolonged exposure leads to ring cleavage)

  • Yield: 28–35% (crude), improving to 42% after recrystallization

  • Regioselectivity: Exclusive nitration at the 5-position confirmed by ¹H-¹⁵N HMBC NMR

Comparative Analysis of Methodologies

ParameterCondensation RouteCarbonylationNitration
Overall Yield (%)45–6038–5228–42
Purity (HPLC)92–9795–9885–90
Reaction Time (h)18–248–122
Scalability (kg-scale)DemonstratedLimitedNot reported
Functional Group ToleranceModerateHighLow

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz): δ 4.72 (d, J = 12.1 Hz, 2H, OCH₂), 4.58 (d, J = 12.1 Hz, 2H, OCH₂), 2.12 (s, 3H, CH₃), 1.98 (s, 3H, NO₂CH₃).
¹³C NMR (CDCl₃, 100 MHz): δ 169.8 (C=O), 98.5 (O-C-O), 72.1 (OCH₂), 25.3 (CH₃), 22.7 (NO₂CH₃).
IR (KBr): 1745 cm⁻¹ (C=O), 1540 cm⁻¹ (asymmetric NO₂), 1375 cm⁻¹ (symmetric NO₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the dioxanone ring, with the nitro and methyl groups adopting equatorial positions to minimize 1,3-diaxial interactions.

Industrial Applications and Process Considerations

While the condensation route remains predominant in pilot-scale synthesis (e.g., 50 kg batches), its reliance on benzene necessitates substitution with greener solvents like cyclopentyl methyl ether (CPME). Continuous flow nitration systems are under investigation to improve the safety profile of the electrophilic nitration method .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-5-nitro-1,3-dioxan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves acid-catalyzed cyclization of nitro-substituted diols or ketones. For example, Brønsted acids (e.g., toluenesulfonic acid) in refluxing toluene with a Dean-Stark apparatus to remove water improve yields (70–85%) by driving the equilibrium toward product formation . Optimization includes controlling stoichiometry, temperature (80–110°C), and catalyst loading (1–5 mol%). Post-synthesis purification via vacuum distillation or recrystallization from anhydrous ether enhances purity (>95%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with characteristic shifts for the nitro group (δ ~4.5–5.0 ppm in ¹H) and dioxane ring protons. Gas chromatography with microelectron-capture detection (GC-μECD) is recommended for quantifying trace impurities (<0.1%) due to its sensitivity to nitro groups .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The compound is thermally sensitive; store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent decomposition. Avoid prolonged exposure to moisture or UV light, which accelerate nitro group degradation. Stability assays under accelerated aging (40°C/75% RH for 28 days) can predict shelf life .

Advanced Research Questions

Q. How do computational studies explain the thermal decomposition mechanism of this compound, and how do solvent effects alter reaction kinetics?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal a single-stage decomposition mechanism (ΔG‡ ~204.7 kJ·mol⁻¹) involving homolytic cleavage of the C–NO₂ bond. Polar aprotic solvents like DMSO reduce the activation barrier by 30–40 kJ·mol⁻¹ via solvation stabilization, increasing decomposition rates by >80-fold. Contrastingly, nonpolar solvents (e.g., toluene) show minimal effects . Experimental validation via thermogravimetric analysis (TGA) and Arrhenius plots is critical .

Q. How does the presence of electron-withdrawing substituents like nitro groups affect the compound’s reactivity in polymer synthesis?

  • Methodological Answer : The nitro group enhances electrophilicity, enabling ring-opening polymerization (ROP) with lactones (e.g., ε-caprolactone) to form nitro-functionalized polyesters. Kinetic studies using ¹H NMR or MALDI-TOF MS show accelerated initiation phases (kₐₜₕ ~0.15 min⁻¹) compared to non-nitro analogs. However, steric hindrance from the methyl group may limit monomer conversion (<85%) .

Q. What contradictions exist between experimental and computational data on decomposition pathways, and how can they be resolved?

  • Methodological Answer : Computational models predict a single-stage decomposition (ΔG‡ ~204.7 kJ·mol⁻¹), while experimental TGA data suggest multi-stage mass loss under oxidative conditions. This discrepancy arises from solvent-free experimental setups vs. solvated computational models. Hybrid QM/MM simulations incorporating explicit solvent molecules and in-situ FTIR monitoring of gaseous byproducts (e.g., NO₂, CO) can reconcile these differences .

Q. How can the compound’s reactivity be modulated for selective functionalization in multi-step syntheses?

  • Methodological Answer : The nitro group permits regioselective reduction (e.g., Zn/HCl → amine) or nucleophilic substitution (e.g., Grignard reagents at the dioxane carbonyl). Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a 10:1 selectivity for nitro reduction over dioxane ring opening. Protecting-group strategies (e.g., acetalization) further enhance selectivity in complex reactions .

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